molecular formula C22H22N2O5S2 B5170537 (5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5170537
M. Wt: 458.6 g/mol
InChI Key: IRHHNWUMYZQPLZ-MOSHPQCFSA-N
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Description

The compound “(5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the nitrophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a nitrophenyl halide reacts with an appropriate nucleophile.

    Attachment of the dimethylphenoxyethoxy group: This could be done through an etherification reaction, where the phenol derivative reacts with an alkyl halide in the presence of a base.

    Final condensation: The final step might involve a condensation reaction to form the desired product.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, nucleophiles, and bases are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction of the nitro group would produce aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, thiazolidinones are studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might be investigated for similar activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anticancer, antiviral, or antidiabetic properties. Its unique structure allows for interactions with various biological targets.

Industry

Industrially, the compound might find applications in the development of new pharmaceuticals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, thiazolidinones can interact with enzymes, receptors, or other proteins, modulating their activity. The nitrophenyl and thiazolidinone moieties might be crucial for binding to the target site, while the other functional groups could influence the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: This compound itself.

    Other thiazolidinones: Compounds with similar thiazolidinone cores but different substituents.

    Phenoxyethoxy derivatives: Compounds with similar phenoxyethoxy groups but different cores.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which can impart unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-4-23-21(25)20(31-22(23)30)13-16-12-17(24(26)27)5-6-19(16)29-8-7-28-18-10-14(2)9-15(3)11-18/h5-6,9-13H,4,7-8H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHHNWUMYZQPLZ-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC(=CC(=C3)C)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC(=CC(=C3)C)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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